N-[1-(2-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[1-(2-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features a benzoxadiazole ring, a sulfonamide group, and a chlorophenyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzoxadiazole ring, followed by the introduction of the sulfonamide group and the chlorophenyl ethyl substituent. Key steps may include:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of the benzoxadiazole intermediate with sulfonyl chlorides in the presence of a base.
Attachment of the Chlorophenyl Ethyl Group: This can be done via a Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[1-(2-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide: can be compared with other benzoxadiazole derivatives, such as:
Uniqueness
The unique combination of the benzoxadiazole ring, sulfonamide group, and chlorophenyl ethyl substituent gives This compound distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12ClN3O3S |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H12ClN3O3S/c1-9(10-5-2-3-6-11(10)15)18-22(19,20)13-8-4-7-12-14(13)17-21-16-12/h2-9,18H,1H3 |
InChI Key |
MDAAPBSFBYKHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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